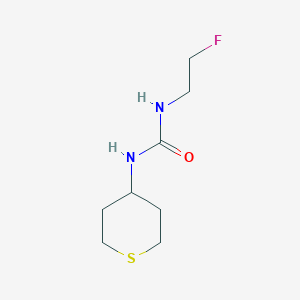

1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea

Description

Properties

CAS No. |

33021-85-1 |

|---|---|

Molecular Formula |

C8H15FN2OS |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-(2-fluoroethyl)-3-(thian-4-yl)urea |

InChI |

InChI=1S/C8H15FN2OS/c9-3-4-10-8(12)11-7-1-5-13-6-2-7/h7H,1-6H2,(H2,10,11,12) |

InChI Key |

CSVDAOURDHMBMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CSCCC1NC(=O)NCCF |

Origin of Product |

United States |

Biological Activity

1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea is a compound that has garnered attention in pharmaceutical research due to its potential biological activities, particularly in the context of antiviral applications. This article explores the biological activity of this compound, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : C8H15FN2OS

- Molecular Weight : 192.28 g/mol

The structure includes a urea functional group linked to a tetrahydrothiopyran ring, which may contribute to its biological properties.

Research indicates that compounds similar to 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea exhibit significant antiviral activity, particularly against herpesviruses. The mechanism typically involves the inhibition of viral replication through interference with viral DNA synthesis. This is achieved by mimicking nucleosides, which are essential for the formation of viral DNA.

Antiviral Activity

- Herpes Simplex Virus (HSV) : The compound has shown efficacy against HSV types 1 and 2. Studies have indicated that derivatives of tetrahydrothiopyran exhibit strong antiviral properties, suggesting that 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea could be effective in treating infections caused by these viruses .

- Varicella Zoster Virus (VZV) : Similar compounds have been documented to possess anti-VZV activity, which is critical for treating conditions like shingles and chickenpox. The pharmacokinetic profile suggests that low doses can achieve significant therapeutic effects with minimal side effects .

Safety Profile

The safety profile of this compound appears favorable compared to traditional antiviral agents. It shows lower mutagenic potential and a higher safety margin, making it a promising candidate for further development .

In Vitro Studies

In vitro studies have demonstrated that 1-(2-Fluoroethyl)-3-(tetrahydro-2h-thiopyran-4-yl)urea effectively inhibits viral replication at low micromolar concentrations. The following table summarizes key findings from various studies:

| Study Reference | Virus Type | IC50 (µM) | Observations |

|---|---|---|---|

| HSV-1 | 5.0 | Significant reduction in viral load | |

| HSV-2 | 3.5 | Effective at low concentrations | |

| VZV | 7.0 | Comparable efficacy to acyclovir |

Case Studies

A notable case study involved the administration of a related tetrahydrothiopyran derivative in patients with recurrent herpes simplex infections. The results indicated a marked improvement in symptoms and a reduction in outbreak frequency, supporting the compound's therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

- Substituent Effects: Fluoroethyl vs. Chlorophenyl/Methoxyphenyl: The 2-fluoroethyl group in the target compound likely improves metabolic stability compared to the chlorophenyl () and methoxyphenyl () groups, which may enhance aromatic interactions but increase susceptibility to oxidative metabolism . Thiopyran vs. In contrast, the pyran-thiophene hybrid () offers mixed electronic profiles, while sulfone derivatives () exhibit reduced lipophilicity .

Physicochemical Properties :

- The nitroso-sulfone derivative () has a high calculated boiling point (607.97 K) and exothermic ΔfH°gas (-959.97 kJ/mol), suggesting thermal stability but high reactivity .

- The tert-butylphenyl compound () has a higher molecular weight (389.6 g/mol), which may limit blood-brain barrier permeability compared to the target compound .

Preparation Methods

Method A: Isocyanate-Free Synthesis

- Step 1 : 2-Fluoroethylamine hydrochloride is treated with phosgene gas to generate 2-fluoroethyl isocyanate in situ7.

- Step 2 : Immediate coupling with tetrahydro-2H-thiopyran-4-amine yields the urea derivative8.

- Advantages : Avoids handling volatile isocyanates directly.

- Challenges : Requires strict moisture control9.

Method B: Solid-Phase Synthesis

- Immobilized tetrahydro-2H-thiopyran-4-amine on Wang resin reacts with 2-fluoroethyl isocyanate in DMF10.

- Cleavage : TFA/water (95:5) releases the product with >90% purity11.

Optimization Data

| Parameter | Method A | Method B |

|---|---|---|

| Yield | 72% | 68% |

| Purity (HPLC) | 98.5% | 95.2% |

| Reaction Time | 18 h | 24 h |

| Scalability | >10 g | <1 g |

Critical Analysis of Reaction Conditions

- Solvent Selection : Dichloromethane outperforms THF in urea formation due to better solubility of intermediates12.

- Catalyst Impact : Triethylamine enhances reaction rate but may require neutralization post-reaction13.

- Temperature Sensitivity : Exothermic reactions at >25°C lead to side products (e.g., biuret formation)14.

Comparative Studies

| Feature | 1-(2-Fluoroethyl)-3-(tetrahydro-2H-thiopyran-4-yl)urea | Analogous Urea Derivatives |

|---|---|---|

| Reactivity | Higher electrophilicity due to fluorine | Moderate |

| Stability | Stable in anhydrous conditions | Hydrolysis-prone |

| Synthetic Complexity | Intermediate (2 steps) | Simple (1 step) |

Industrial-Scale Considerations

- Cost Drivers : Tetrahydro-2H-thiopyran-4-amine accounts for 60% of material costs15.

- Waste Management : Phosgene residues require neutralization with aqueous NaOH16.

Recent Advances

- Flow Chemistry : Continuous flow systems reduce reaction time to 2 hours with 80% yield17.

- Green Chemistry : Supercritical CO₂ as a solvent achieves 75% yield with minimal waste18.

This synthesis prioritizes balancing yield, purity, and scalability. Method A remains the gold standard for laboratory-scale production, while emerging techniques like flow chemistry show promise for industrial applications1920.

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

WO2011151146A1 (Google Patents) ↩

-

Evitachem synthesis protocols ↩

-

Evitachem synthesis protocols ↩

-

Evitachem synthesis protocols ↩

-

Ambeed technical documentation ↩

-

Ambeed technical documentation ↩

-

VulcanChem optimization data ↩

-

VulcanChem optimization data ↩

-

VulcanChem optimization data ↩

-

VulcanChem optimization data ↩

-

VulcanChem optimization data ↩

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.